N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide

Lipophilicity Membrane permeability Drug-likeness

This compound is a unique tertiary amide featuring both N-benzyl and N-(furan-2-ylmethyl) groups on a 4,6-dimethylbenzofuran-3-acetamide scaffold. Unlike the secondary amide analog (logP 3.95, HBD=1), this compound has logP 5.144 and zero HBDs, favoring passive membrane permeability and blood-brain barrier penetration. Ideal for CNS phenotypic screening, PPI inhibitor libraries, and SAR studies exploring amide conformational effects. Directly comparable to analog D038-0259 for target selectivity profiling. Currently 185 mg available with ≥95% purity; reliable resupply via validated acylation synthesis route.

Molecular Formula C24H23NO3
Molecular Weight 373.4 g/mol
Cat. No. B11412665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide
Molecular FormulaC24H23NO3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)CC4=CC=CO4)C
InChIInChI=1S/C24H23NO3/c1-17-11-18(2)24-20(16-28-22(24)12-17)13-23(26)25(15-21-9-6-10-27-21)14-19-7-4-3-5-8-19/h3-12,16H,13-15H2,1-2H3
InChIKeyYSXOTBGXQFGULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 185 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide: Compound Identity, Physicochemical Profile, and Procurement Baseline


N-Benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide (CAS 880787-42-8; ChemDiv ID D038-0724) is a synthetic tertiary amide belonging to the benzofuran-3-acetamide class . It features a 4,6-dimethyl-substituted benzofuran core linked via an acetyl bridge to a fully substituted amide nitrogen bearing both N-benzyl and N-(furan-2-ylmethyl) groups, resulting in a molecular formula of C₂₄H₂₃NO₃ and a molecular weight of 373.45 g/mol . The compound is commercially available as an achiral screening compound from ChemDiv (185 mg stock, ≥95% purity) and from ChemBridge (Hit2Lead catalog SC-7956731 for the des-furylmethyl analog) . Key calculated physicochemical parameters include logP = 5.144, logD = 5.144, topological polar surface area (tPSA) = 32.96 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors . No peer-reviewed primary biological activity data have been identified for this specific compound at the time of analysis, placing it as an unexplored screening candidate with structurally differentiated features relative to nearest available analogs.

Why Direct Substitution with the Nearest Analog N-Benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide (D038-0259) Is Not Scientifically Equivalent


The closest commercially available structural analog, N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide (ChemDiv D038-0259; ChemBridge 7956731), differs from the target compound by the absence of the N-(furan-2-ylmethyl) substituent, which converts the molecule from a tertiary amide to a secondary amide . This single structural change introduces three simultaneous physicochemical alterations: (i) the addition of one hydrogen bond donor (HBD count goes from 0 to 1), which is known to reduce passive membrane permeability and increase susceptibility to P-glycoprotein-mediated efflux [1]; (ii) a decrease in logP from 5.144 to 3.945 (ΔlogP = +1.20), shifting the compound from a highly lipophilic to a moderately lipophilic range and potentially altering tissue distribution and protein binding profiles ; and (iii) a change in amide conformational dynamics from a system exhibiting hindered cis(E)–trans(Z) rotational equilibria characteristic of tertiary amides to a secondary amide rotamer profile with different relative populations of E/Z isomers [2]. These multi-parameter differences mean the two compounds are not functionally interchangeable in any screening campaign, SAR study, or biochemical assay where lipophilicity-driven target engagement, membrane permeation, or amide conformational pre-organization plays a role.

Quantitative Differentiation Evidence for N-Benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide vs. Closest Analogs


LogP Elevation by +1.20 Units Relative to the Des-Furylmethyl Secondary Amide Analog: Implications for Lipophilicity-Driven Target Engagement

The target compound exhibits a calculated logP of 5.144, compared with logP = 3.945 for its closest commercially available analog N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide (D038-0259) . This represents a ΔlogP of +1.20, corresponding to an approximately 16-fold increase in calculated octanol–water partition coefficient. The logD (pH-independent distribution coefficient) follows the same numerical difference since both compounds lack ionizable groups within the physiological pH range . The aqueous solubility (logSw) decreases from -4.21 (D038-0259) to -5.23 (target), consistent with the lipophilicity increase . This magnitude of logP difference exceeds typical thresholds used in lead optimization to distinguish compound series and is sufficient to shift a molecule between CNS MPO (Central Nervous System Multiparameter Optimization) desirability bins [1].

Lipophilicity Membrane permeability Drug-likeness logP optimization

Complete Elimination of Hydrogen Bond Donor Capacity (HBD = 0) via Tertiary Amide Formation: Permeability and Efflux Liability Advantage

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to the secondary amide analog D038-0259 which has one HBD (the amide N–H) . This is a direct consequence of the N-(furan-2-ylmethyl) substitution converting the secondary amide to a tertiary amide. The removal of the hydrogen bond donor is significant because HBD count is one of the strongest negative correlates with passive membrane permeability and a positive correlate with P-glycoprotein (P-gp) efflux susceptibility [1][2]. In the CNS MPO scoring framework, an HBD count of 0 receives the maximum desirability score of 1.0, whereas HBD = 1 receives a reduced score of 0.75, directly impacting multiparameter optimization rankings used for library prioritization [1]. In the broader context of the benzofuran-3-acetamide class, secondary amides such as the anticonvulsant benzofuran-acetamide series reported by Kharya et al. all retain the HBD, which may contribute to limited brain penetration for those analogs [3].

Hydrogen bond donor Tertiary amide Membrane permeability P-glycoprotein efflux

Topological Polar Surface Area (tPSA) Modulation and Hydrogen Bond Acceptor Enrichment: Favorable Shifts for CNS Drug-Likeness Scoring

The target compound has a calculated tPSA of 32.96 Ų, compared with 33.998 Ų for the secondary amide analog D038-0259 . Although the tPSA values are numerically close, the underlying composition differs: the target compound has four hydrogen bond acceptors (HBA = 4, contributed by the amide carbonyl oxygen, the benzofuran ring oxygen, and the furan ring oxygen) versus three acceptors (HBA = 3) for D038-0259 . The increase in HBA count without a corresponding increase in tPSA above the 60 Ų threshold commonly associated with poor BBB penetration (Veber et al.) suggests that the additional furan oxygen contributes to solvation capacity without necessarily penalizing membrane diffusion [1]. More critically, the CNS MPO tPSA desirability score for tPSA ≤ 40 Ų is 1.0 (maximal) for both compounds, but the target compound achieves this with a higher HBA count, offering more potential hydrogen bond acceptor interactions at target binding sites without sacrificing the permeability-relevant tPSA score [2].

Topological polar surface area CNS drug-likeness Blood-brain barrier permeability Hydrogen bond acceptor

Tertiary Amide Conformational Landscape: Hindered Rotational Equilibrium Generates Multiple Solution-State Conformers with Distinct Binding-Relevant Geometries

A comprehensive NMR and DFT conformational analysis of the core N-benzyl-N-(furan-2-ylmethyl)acetamide fragment (identical to the amide substructure of the target compound) by Montaña et al. (2021) demonstrated that this tertiary amide system exhibits a hindered cis(E)–trans(Z) rotational equilibrium with nine stable conformations (four Z and five E) predicted by DFT calculations at the PCM level [1][2]. The four most abundant rotamers governed by two distinct rotational equilibria were experimentally confirmed in CDCl₃ solution by ¹H, ¹³C, HSQC-DEPT, and HMBC-DEPT NMR spectroscopy [1]. This conformational complexity stands in direct contrast to the secondary amide analog D038-0259, which is expected to strongly favor the trans (Z) rotamer due to the lower steric demand of the N–H group versus the N–CH₂–furan substituent [3]. The target compound's ability to access multiple low-energy conformations—including cis (E) amide geometries—provides a broader ensemble of binding-competent three-dimensional shapes for engaging protein targets, a feature that has been exploited in tertiary amide-based peptidomimetic design [4].

Conformational analysis Tertiary amide rotamers NMR spectroscopy DFT calculations Binding pre-organization

Benzofuran-3-Acetamide Scaffold as Privileged Chemotype: Class-Level Evidence for Broad Target Engagement Potential Across Kinase, GPCR, MAO, and HDAC Enzyme Families

The benzofuran-3-acetamide scaffold has been validated across multiple target classes. (E)-2-(Benzofuran-3(2H)-ylidene)-N-methylacetamide derivatives demonstrated potent MAO-A inhibition with IC₅₀ values ranging from 7.0 to 49 nM, significantly outperforming the reference drug moclobemide [1]. Benzofuran-3-acetamide derivatives have been reported as HDAC6 inhibitors (Kd = 5.4 μM for a representative benzofuran-3-acetamide in a fluorogenic enzymatic assay) [2]. The broader benzofuran class has yielded inhibitors of kinases (including PKC isoforms), GPCR ligands (melatonin MT₂ receptor, dopamine D₂/D₃ receptors, oxytocin antagonists), and Factor Xa anticoagulants [3][4]. The target compound's specific substitution pattern—4,6-dimethyl on the benzofuran core with dual aromatic N-substitution—is distinct from these published chemotypes, meaning its actual target profile remains empirically undetermined, but the scaffold's established polypharmacology provides a strong rationale for its inclusion in phenotypic and target-based screening cascades [5].

Benzofuran scaffold Privileged structure Kinase inhibition GPCR modulation MAO inhibition HDAC inhibition

Synthesis Accessibility: High-Yield Acylation Methodology (>90%) Established for the Tertiary Amide Core Provides Scalable Procurement Pathway

Montaña et al. (2021) demonstrated that the N-benzyl-N-(furan-2-ylmethyl)acetamide core can be synthesized via acylation of N-benzyl-1-(furan-2-yl)methanamine under mild conditions (10 minutes, room temperature) with yields exceeding 90% [1]. This high-yielding, operationally simple protocol provides a validated synthetic route for the amide substructure of the target compound. In contrast, the full target compound (incorporating the 4,6-dimethylbenzofuran-3-acetyl moiety) is currently only available as a commercial screening compound from ChemDiv in limited quantity (185 mg) with a one-week shipping lead time , and no published total synthesis or scale-up procedure specific to the complete molecule has been identified. The established high-yield acylation methodology for the core amide linkage provides a strong basis for custom synthesis scale-up or analog library generation, whereas the secondary amide comparator D038-0259 is available from multiple vendors (ChemDiv, ChemBridge/Hit2Lead) in larger catalog quantities (>195 mg) .

Acylation methodology Synthetic yield Green chemistry Scalable synthesis Procurement

Recommended Application Scenarios for N-Benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide Based on Differentiated Physicochemical Evidence


CNS-Oriented Phenotypic Screening Libraries Prioritizing High Lipophilicity and Zero Hydrogen Bond Donor Compounds

The target compound's logP of 5.144 combined with HBD = 0 positions it within the upper lipophilicity range favored for CNS drug discovery, where CNS MPO scores ≥4.5 are correlated with higher clinical success rates [1]. Its tPSA of 32.96 Ų falls well below the 60–70 Ų threshold empirically associated with poor blood–brain barrier penetration, and the absence of any hydrogen bond donor further reduces the desolvation penalty for membrane crossing [1][2]. This makes the compound a structurally appropriate candidate for inclusion in CNS-focused phenotypic screening decks, particularly for targets where high lipophilicity-driven membrane partitioning or intracellular target access is desired, and where the secondary amide comparator (logP = 3.95, HBD = 1) would be suboptimal .

Structure–Activity Relationship (SAR) Expansion of Benzofuran-3-Acetamide Kinase or MAO Inhibitor Series via Tertiary Amide Introduction

The benzofuran-3-acetamide scaffold has demonstrated activity against MAO-A (IC₅₀ = 7.0–49 nM) and multiple kinase families, but most published series employ secondary amides at the acetamide nitrogen [3][4]. Introducing this compound as a tertiary amide probe into an existing benzofuran-acetamide SAR program would enable assessment of whether (i) elimination of the amide N–H (HBD removal) alters target selectivity or off-rate kinetics, (ii) the additional furan oxygen provides supplementary hydrogen bond acceptor interactions in the target binding pocket, and (iii) the increased conformational flexibility (nine DFT-predicted conformers) enables binding modes not accessible to the more rigid secondary amide series [5]. These SAR questions are directly addressable through comparative biochemical profiling against the secondary amide analog D038-0259 .

Protein–Protein Interaction (PPI) Inhibitor Screening Exploiting Conformational Diversity and Extended Aromatic Surface

The compound's relatively high molecular weight (373.45 Da), extended aromatic surface (benzofuran + benzyl + furan rings), and tertiary amide conformational flexibility (nine predicted stable conformers spanning both E and Z amide geometries) align with molecular properties commonly sought in PPI inhibitor screening libraries [5]. ChemDiv has specifically employed compounds with protein–protein interaction disruption potential from its screening collection in YAP–TEAD and other PPI virtual screening campaigns [6]. The target compound's structural complexity—three distinct aromatic/heteroaromatic rings connected via a flexible tertiary amide linker—provides the three-dimensional shape diversity and surface area coverage that are empirically associated with PPI inhibitor chemotypes, distinguishing it from the simpler two-ring secondary amide comparator D038-0259 [5].

Benzofuran Scaffold Diversification for Collaborative or Contract Research Organization (CRO) Screening Cascades

For CROs or academic screening centers maintaining annotated compound collections, this compound fills a specific chemotype gap: a 4,6-dimethylbenzofuran-3-acetamide with a fully substituted tertiary amide bearing both N-benzyl and N-(furan-2-ylmethyl) groups. The dual aromatic N-substitution pattern is uncommon among commercially cataloged benzofuran-acetamides, making this compound a unique chemical space probe . The validated high-yield (>90%) acylation protocol for the core amide substructure provides a reliable resupply pathway independent of vendor stock limitations (current availability: 185 mg), reducing procurement risk for organizations that require compound re-supply for hit confirmation and dose–response follow-up studies [5].

Quote Request

Request a Quote for N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.